[5-(1-Adamantyl)-2-ethylphenyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(1-Adamantyl)-2-ethylphenyl]amine is an organic compound characterized by the presence of an adamantyl group attached to a phenyl ring, which is further substituted with an ethyl group and an amine group. This compound is notable for its unique structural features, which confer distinct chemical and physical properties. The adamantyl group, a bulky and rigid structure, imparts stability and resistance to metabolic degradation, making it an interesting subject for various scientific research applications.
Biochemical Analysis
Biochemical Properties
The adamantane core of [5-(1-Adamantyl)-2-ethylphenyl]amine is known for its rigidity and virtually stress-free nature The adamantane core may influence these interactions due to its unique structural properties .
Cellular Effects
Adamantane derivatives have been shown to improve the lipophilicity and stability of drugs , which could suggest potential influences on cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The adamantane core is known to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Adamantane derivatives are known for their stability , suggesting that this compound may also exhibit long-term stability.
Metabolic Pathways
Adamantane derivatives are known to be involved in various metabolic processes .
Transport and Distribution
The adamantane core’s unique structural properties may influence its localization and accumulation .
Subcellular Localization
The adamantane core’s unique structural properties may influence its activity or function within specific cellular compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(1-Adamantyl)-2-ethylphenyl]amine typically involves the functionalization of adamantane derivativesThe reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques such as continuous flow reactors, which allow for precise control over reaction conditions and scalability. The use of advanced catalytic systems and optimized reaction parameters ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[5-(1-Adamantyl)-2-ethylphenyl]amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
[5-(1-Adamantyl)-2-ethylphenyl]amine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its stability and bioavailability.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of functionalized polymers
Mechanism of Action
The mechanism of action of [5-(1-Adamantyl)-2-ethylphenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound’s effects are mediated through its interaction with cellular signaling pathways, leading to various physiological responses .
Comparison with Similar Compounds
Similar Compounds
- [5-(1-Adamantyl)-2-methylphenyl]amine
- [5-(1-Adamantyl)-2-propylphenyl]amine
- [5-(1-Adamantyl)-2-isopropylphenyl]amine
Uniqueness
[5-(1-Adamantyl)-2-ethylphenyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of the ethyl group at the 2-position of the phenyl ring differentiates it from other similar compounds, influencing its reactivity and interaction with molecular targets .
Properties
IUPAC Name |
5-(1-adamantyl)-2-ethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N/c1-2-15-3-4-16(8-17(15)19)18-9-12-5-13(10-18)7-14(6-12)11-18/h3-4,8,12-14H,2,5-7,9-11,19H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNXNFOOKXUKLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.